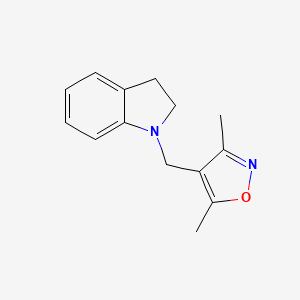![molecular formula C16H15F3OS B7571498 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene](/img/structure/B7571498.png)
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as rabeprazole, which is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease (GERD) and other related disorders. However,
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves the inhibition of the proton pump, which is responsible for the secretion of gastric acid in the stomach. Rabeprazole irreversibly binds to the proton pump and inhibits its activity, leading to a reduction in the secretion of gastric acid. This mechanism of action makes rabeprazole an effective treatment for 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene and other related disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene are primarily related to its proton pump inhibitory activity. By reducing the secretion of gastric acid, rabeprazole can alleviate the symptoms of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene, such as heartburn, regurgitation, and difficulty swallowing. Additionally, rabeprazole has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene in lab experiments include its well-established mechanism of action, high potency, and selectivity. Rabeprazole is a widely used proton pump inhibitor, and its pharmacological properties have been extensively studied. However, the limitations of using rabeprazole in lab experiments include its high cost, limited solubility, and potential side effects, such as diarrhea, nausea, and headache.
Orientations Futures
There are several future directions for the scientific research application of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene. One area of focus is the development of new analogs of rabeprazole with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the anti-inflammatory and antioxidant effects of rabeprazole in other diseases, such as cancer and neurodegenerative disorders. Additionally, the use of rabeprazole in combination with other drugs for the treatment of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene and other related disorders is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzyl chloride with methylthiomethyl chloride, followed by the reaction with 2-methylbenzimidazole to produce rabeprazole. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research areas is the development of new drugs based on the structure of rabeprazole. Researchers have synthesized various analogs of rabeprazole and evaluated their pharmacological properties, such as their proton pump inhibitory activity and selectivity.
Propriétés
IUPAC Name |
1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3OS/c1-12-5-2-3-7-14(12)11-21(20)10-13-6-4-8-15(9-13)16(17,18)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVYDRRYHXLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)
![(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)
![1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one](/img/structure/B7571507.png)
